![molecular formula C19H21ClN2O2 B2578346 3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide CAS No. 2034518-95-9](/img/structure/B2578346.png)
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide, also known as Compound A, is a synthetic compound that has been widely studied in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
Research on novel chalcone derivatives, which are structurally similar to "3-(3-chlorophenyl)-N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)propanamide," has shown significant potential in optical device applications. For example, certain compounds have demonstrated a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting their utility in optical limiting applications (Rahulan et al., 2014).
Neuroprotective Agents
Some derivatives of "this compound" have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease. These compounds have shown multifunctional activities, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for CNS penetration, underscoring their therapeutic potential (González-Muñoz et al., 2011).
Anticonvulsant Studies
Investigations into the anticonvulsant properties of compounds structurally related to "this compound" have found that some derivatives exhibit significant efficacy in models of generalized seizures. These compounds have shown more potent effects than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models (Idris et al., 2011).
GPR14/Urotensin-II Receptor Agonist
The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, structurally related to "this compound," marks a significant advancement in pharmacological research. These compounds have been identified for their potential as drug leads due to their selectivity and activity at the urotensin-II receptor, highlighting the importance of structural derivatives in developing new therapeutic agents (Croston et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been reported to have inhibitory actions on certain types of cells .
Mode of Action
It’s known that similar compounds can inhibit the proliferation of certain cells .
Biochemical Pathways
Related compounds have been shown to interact with various biochemical pathways, leading to changes in cell proliferation .
Result of Action
Similar compounds have been reported to inhibit the proliferation of certain cells .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-22(2)19(24)13-15-6-9-17(10-7-15)21-18(23)11-8-14-4-3-5-16(20)12-14/h3-7,9-10,12H,8,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLRLPAHEJMHTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.